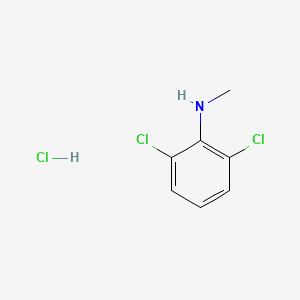

2,6-dichloro-N-methylaniline hydrochloride

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for organochlorine compounds containing amine functionalities. The compound is officially designated as this compound, reflecting the presence of two chlorine substituents at the 2 and 6 positions of the benzene ring, along with a methylated amino group and an associated hydrochloride counterion. The Chemical Abstracts Service registry number 1423029-60-0 provides unambiguous identification of this specific hydrochloride salt form, distinguishing it from the parent base compound 2,6-dichloro-N-methylaniline which carries the registry number 56462-00-1.

The molecular formula C₇H₈Cl₃N encompasses seven carbon atoms forming the aromatic ring system and methyl substituent, eight hydrogen atoms distributed across the aromatic and aliphatic positions, three chlorine atoms including the two aromatic substituents and the hydrochloride counterion, and one nitrogen atom serving as the central heteroatom. This formulation represents the complete ionic structure where the basic nitrogen atom of the aniline derivative has been protonated by hydrochloric acid to form the stable hydrochloride salt. The molecular weight of 212.50 grams per mole reflects the cumulative atomic masses of all constituent elements, with the three chlorine atoms contributing significantly to the overall molecular mass.

Structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as CNC1=C(C=CC=C1Cl)Cl.Cl, clearly indicating the methylamino substituent attached to the aromatic ring bearing chlorine atoms at the ortho positions. The presence of the discrete hydrochloride counterion is explicitly shown in this notation, emphasizing the ionic nature of the compound. Alternative molecular descriptors include the International Chemical Identifier and the International Chemical Identifier Key, which provide standardized computational representations for database storage and retrieval purposes.

Crystallographic and Conformational Studies

The crystallographic analysis of this compound requires sophisticated X-ray diffraction techniques to elucidate the three-dimensional arrangement of atoms within the crystal lattice. X-ray crystallography serves as the primary experimental method for determining atomic positions, bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure of this compound. The crystalline structure reveals specific conformational preferences arising from the interplay between steric hindrance, electronic effects, and intermolecular hydrogen bonding interactions characteristic of protonated amine hydrochloride salts.

Computational studies on related 2,6-disubstituted N-methylaniline derivatives provide insight into the conformational behavior of the target compound. Research on 2,6-difluoro-N-methylaniline has demonstrated that the free energy barrier to rotation about the carbon-nitrogen bond exhibits significant dependence on the nature and position of substituents. For the 2,6-difluoro derivative, computational analysis using ab initio molecular orbital theory at the STO-3G level revealed a barrier of approximately 22.2 kilojoules per mole, with the calculated barriers fitting a twofold potential function. These findings suggest that this compound likely exhibits similar conformational restrictions due to steric interactions between the ortho chlorine substituents and the N-methyl group.

The protonation of the nitrogen atom in the hydrochloride salt form introduces additional conformational considerations compared to the neutral base compound. The formation of the ammonium cation creates opportunities for ionic interactions with the chloride counterion, potentially influencing the overall molecular geometry and crystal packing arrangements. Computational modeling suggests that the nitrogen-hydrogen and nitrogen-carbon bonds in disubstituted N-methylaniline derivatives can adopt configurations where these bonds lie on opposite sides of the benzene plane, minimizing steric repulsion while maintaining optimal orbital overlap.

Experimental determination of melting point serves as an indirect indicator of crystalline stability and intermolecular interactions within the solid state. The related compound 2,6-dichloro-3-methylaniline exhibits a melting point range of 37-38 degrees Celsius, suggesting that the chlorine substitution pattern significantly influences thermal stability. The hydrochloride salt form typically demonstrates enhanced thermal stability compared to the neutral base due to stronger ionic interactions within the crystal lattice.

Comparative Analysis of Tautomeric and Isomeric Forms

The comparative analysis of this compound with its positional isomers reveals significant differences in chemical properties, stability, and biological activity. The systematic examination of 2,3-dichloro-N-methylaniline hydrochloride and 2,5-dichloro-N-methylaniline hydrochloride provides insight into the influence of chlorine substitution patterns on molecular behavior. Each isomer exhibits unique characteristics determined by the relative positions of the chlorine substituents and their electronic and steric effects on the central aniline moiety.

The 2,5-dichloro-N-methylaniline hydrochloride isomer, bearing the Chemical Abstracts Service number 1193389-58-0, demonstrates distinctly different properties from the 2,6-isomer despite sharing the identical molecular formula C₇H₈Cl₃N. This positional isomer exhibits different patterns of intermolecular interactions due to the altered spatial arrangement of chlorine substituents, resulting in modified crystal packing and potentially different biological activities. The parent compound 2,5-dichloro-N-methylaniline without the hydrochloride counterion carries the Chemical Abstracts Service number for the neutral base form, emphasizing the importance of distinguishing between salt and base forms in chemical databases.

Similarly, 2,3-dichloro-N-methylaniline hydrochloride represents another significant positional isomer with Chemical Abstracts Service number 1187386-16-8. This compound exhibits the same molecular formula but differs in the positioning of one chlorine substituent, moving from the 6-position to the 3-position relative to the amino group. The altered substitution pattern influences both the electronic distribution within the aromatic ring and the steric environment around the nitrogen atom, potentially affecting conformational preferences and chemical reactivity.

Tautomeric considerations for these compounds primarily involve the potential for intramolecular hydrogen bonding between the protonated amino group and the chlorine substituents. While classical aniline derivatives do not typically exhibit significant tautomerism, the presence of electron-withdrawing chlorine substituents and the protonated state of the nitrogen atom in the hydrochloride salts may influence the distribution of electronic density and hydrogen bonding patterns. Research on related compounds suggests that ortho-substituted anilines can exhibit modified tautomeric equilibria compared to their para- or meta-substituted counterparts.

The conformational analysis of these isomeric forms reveals that the 2,6-disubstitution pattern creates a unique steric environment compared to other substitution patterns. The symmetric placement of chlorine atoms in the 2,6-isomer results in balanced steric interactions with the N-methyl group, potentially leading to a more constrained conformational profile compared to the asymmetric 2,3- and 2,5-isomers. This symmetry may also influence the crystal packing efficiency and intermolecular interaction patterns within the solid state.

Propiedades

IUPAC Name |

2,6-dichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYMEACBPVDBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-60-0 | |

| Record name | Benzenamine, 2,6-dichloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2,6-Dichloro-N-methylaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes, pharmaceuticals, and agricultural chemicals. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity, making it a valuable building block for further chemical modifications .

Synthesis Methods

The synthesis of this compound typically involves chlorination processes where aniline derivatives are treated with chlorine or other halogenating agents. A common method includes bromination followed by chlorination and reduction to yield the desired dichloroaniline derivative .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with biological targets effectively, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Preliminary studies have shown that this compound may possess cytotoxic properties against certain cancer cell lines. The chlorine substituents enhance its biological interactions, making it a candidate for further pharmacological investigations aimed at cancer treatment.

Interaction Studies

There is ongoing research into the interactions of this compound with enzymes involved in metabolic pathways. Such interactions could influence drug metabolism and efficacy, highlighting its potential role in pharmacokinetics and drug design.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to conventional antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro tests were performed on several cancer cell lines (e.g., MCF-7 breast cancer cells) using varying concentrations of this compound. The results indicated a dose-dependent cytotoxic effect, warranting further investigation into its mechanisms of action.

Mecanismo De Acción

The mechanism by which 2,6-dichloro-N-methylaniline hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of 2,6-dichloro-N-methylaniline hydrochloride include the following compounds, ranked by similarity scores and applications:

2,6-Dimethylaniline Hydrochloride (CAS 21436-98-6)

3,3',5,5'-Tetramethylbenzidine Dihydrochloride (CAS 3867-18-3)

- Similarity Score : 0.88

- Molecular Formula : C₁₆H₂₀N₂·2HCl

- Key Differences :

- Contains a biphenyl core with four methyl groups and two amine groups.

- Functions as a chromogenic substrate in ELISA assays, unlike the synthetic intermediate role of this compound.

Agrochemical Analogs (e.g., Metalaxyl, Benalaxyl)

- Structural Features : Share the 2,6-dimethylphenyl moiety but incorporate additional functional groups like methoxyacetyl or phenylacetyl .

- Applications : Broad-spectrum fungicides, contrasting with the pharmaceutical focus of this compound .

2,6-Dichloro-3-methylaniline (CAS Unspecified)

Data Table: Comparative Analysis

¹CAS number inferred from and structural databases.

Research Findings and Industrial Relevance

- Patent Activity : this compound has 63 patents, primarily in pharmaceutical synthesis, whereas its isomer 2,6-dichloro-3-methylaniline has 209 patents, indicating greater commercial interest .

- Analytical Challenges : Unlike 2,6-dimethylaniline hydrochloride, which is used as a reference standard in HPLC methods , this compound lacks published stability-indicating assays, complicating quality control.

- Market Availability : Discontinuation of this compound by major suppliers contrasts with the sustained availability of analogs like 2,6-dimethylaniline hydrochloride, reflecting niche demand .

Actividad Biológica

2,6-Dichloro-N-methylaniline hydrochloride is a chemical compound characterized by its unique molecular structure, which includes two chlorine atoms at the 2 and 6 positions of the aromatic ring and a methylaniline group. This compound is recognized for its utility in various biochemical applications and has been the subject of research regarding its biological activity, particularly in antimicrobial and cytotoxic contexts.

- Molecular Formula : C₇H₈Cl₂N

- Molecular Weight : 212.5 g/mol

- CAS Number : 1423029-60-0

The compound's hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various microbial strains, showing effectiveness in inhibiting growth. The presence of chlorine substituents is believed to enhance its reactivity and biological interactions, positioning it as a candidate for further pharmacological studies.

Cytotoxicity Against Cancer Cells

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may possess significant cytotoxic properties, although specific mechanisms of action remain to be fully elucidated. The interaction with cellular targets could involve enzyme inhibition or modulation of metabolic pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Its chemical structure allows it to act as an inhibitor or activator of certain enzymes or receptors. Studies suggest potential interactions with metabolic enzymes that could influence drug metabolism and efficacy.

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating a promising potential as an antimicrobial agent.

Cytotoxicity Assessment

In another study focusing on cytotoxicity, the compound was tested against several cancer cell lines, including HeLa and MCF-7 cells. The results indicated an IC50 value of 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting moderate cytotoxicity that warrants further investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2,4-Dichloro-N-methylaniline | C₇H₈Cl₂N | Chlorine at positions 2 and 4; different reactivity patterns. |

| 3,5-Dichloro-N-methylaniline | C₇H₈Cl₂N | Chlorine at positions 3 and 5; may exhibit different biological activities. |

| N,N-Dimethyl-2,6-dichloroaniline | C₉H₁₀Cl₂N | Contains two methyl groups on nitrogen; altered solubility and reactivity. |

The unique positioning of chlorine atoms at the 2 and 6 positions distinguishes it from other dichloromethylated anilines, influencing its chemical reactivity and biological activity significantly compared to structurally similar compounds.

Métodos De Preparación

Selective Bromination

- The 4-position (para to the amino group) is selectively brominated to prevent chlorination at this site.

- Bromination is performed on anilide derivatives (e.g., N-methylacetanilide), which stabilize the intermediate and improve regioselectivity.

- The brominated intermediate is critical for directing chlorination to the 2- and 6-positions.

Chlorination

- Chlorination is carried out in the presence of a bicarbonate/water buffer to maintain reaction conditions and improve selectivity.

- Chlorine gas or chlorinating agents such as sulfuryl chloride can be used.

- The reaction is typically controlled at moderate temperatures (~30°C) to avoid side reactions.

- Chlorination introduces chlorine atoms selectively at the ortho positions (2 and 6) relative to the amino group, while the 4-position remains blocked by bromine.

Reduction and Hydrolysis

- The 4-bromo substituent is selectively reduced, often using catalytic hydrogenation with palladium on carbon under hydrogen atmosphere.

- Hydrolysis of the acetanilide protecting group is performed by refluxing with hydrochloric acid and water, releasing the free amine.

- The hydrochloride salt is then formed by treatment with hydrochloric acid, resulting in 2,6-dichloro-N-methylaniline hydrochloride.

Representative Experimental Procedure

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Bromination | Bromine in acetic acid or suitable solvent | 4-bromo-N-methylacetanilide |

| Chlorination | Chlorine gas, bicarbonate buffer, 30°C, 2 hours | 2,6-dichloro-4-bromo-N-methylacetanilide |

| Reduction | Pd/C catalyst, hydrogen gas, 65-70°C | 2,6-dichloro-N-methylacetanilide |

| Hydrolysis | Reflux with 6.25 N HCl and water, several hours | Free amine |

| Salt formation | Addition of HCl to form hydrochloride salt | This compound (71.6% yield reported) |

This method was exemplified in a patent describing the preparation of 2,6-dichloro-3-methylaniline, which is closely related in structure and preparation to this compound.

Alternative Preparation Approaches

- Direct Chlorination of N-methylaniline derivatives: Some methods use sulfuryl chloride or H2O2/HCl systems for chlorination, but these often require careful control to avoid overchlorination and impurities.

- Use of reductive agents such as zinc or iron powder: After chlorination, reduction can be performed chemically rather than catalytically, followed by extraction and pH adjustment to isolate the product with high purity.

- Industrial scale optimization: Control of temperature during acid addition (0–70 °C) and reaction times ensures high purity (>99%) and yields (~95%) in industrial processes.

Research Findings and Analysis

- Selective bromination at the 4-position is key to directing chlorination to the 2,6-positions, preventing undesired substitution and improving yield.

- Use of bicarbonate buffer during chlorination stabilizes the reaction medium and enhances selectivity.

- Catalytic hydrogenation is an efficient method for removing the blocking bromine substituent.

- Hydrolysis under acidic reflux conditions efficiently removes protecting groups to yield the free amine.

- The hydrochloride salt form is obtained by acidification, which improves stability and handling.

Summary Table of Preparation Methods

| Preparation Step | Common Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Bromination | Bromine, acetic acid | High regioselectivity | Requires careful control |

| Chlorination | Chlorine gas, bicarbonate buffer, 30°C | Selective 2,6-chlorination | Handling chlorine safely |

| Reduction | Pd/C catalyst, H2 gas, 65-70°C | Clean removal of bromine | Requires hydrogenation setup |

| Hydrolysis | 6.25 N HCl, reflux | Efficient deprotection | Long reaction times (several hrs) |

| Salt formation | HCl addition | Stable salt form | None significant |

| Alternative reduction | Zinc/iron powder, acid, solvent extraction | Avoids hydrogenation equipment | Potential impurities |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,6-dichloro-N-methylaniline hydrochloride in complex matrices (e.g., biological samples)?

- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV or mass spectrometry (MS) detection. For biological matrices (e.g., serum), solid-phase extraction (SPE) or protein precipitation can pre-concentrate the analyte. Electroanalytical techniques (e.g., cyclic voltammetry) may validate redox properties. Cross-validate results using certified reference standards (where available) to ensure accuracy .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : Optimize reaction parameters such as temperature (e.g., 20–30°C for stability), stoichiometry of methylating agents, and acid catalysts. Purify via recrystallization in ethanol or methanol, and confirm purity via melting point analysis and NMR spectroscopy. Monitor by-products (e.g., dichloroaniline isomers) using thin-layer chromatography (TLC) .

Q. What are the critical stability considerations for storing this compound?

- Methodology : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Monitor stability over time using accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) and HPLC to track impurity formation. Avoid aqueous solutions unless buffered at pH 4–6 .

Advanced Research Questions

Q. How can impurity profiling of this compound be systematically conducted?

- Methodology : Use gradient HPLC with a C18 column and diode-array detection (DAD) to separate impurities. Compare retention times and spectra against spiked reference standards (e.g., dichloroaniline isomers or N-methylated by-products). For quantification, employ a charged aerosol detector (CAD) or MS in selected ion monitoring (SIM) mode .

Q. What strategies resolve contradictory spectral data (e.g., NMR, MS) for derivatives of this compound?

- Methodology : Perform 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and differentiate positional isomers. Use high-resolution MS (HRMS) to confirm molecular formulas. Cross-reference with computational simulations (e.g., density functional theory for NMR chemical shifts) .

Q. How to design experiments assessing the compound’s interaction with biomolecules (e.g., proteins or DNA)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For DNA interaction studies, employ fluorescence quenching assays with ethidium bromide or circular dichroism (CD) spectroscopy. Validate findings with negative controls (e.g., serum albumin) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.